

Physical and chemical properties of trimethylsulfonium methyl sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfonium methyl sulfate*

Cat. No.: *B1586383*

[Get Quote](#)

An In-depth Technical Guide to Trimethylsulfonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium methyl sulfate is a versatile and reactive organic salt with significant applications in synthetic chemistry. As a potent methylating agent and a precursor to sulfur ylides, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and use, and visualizations of its key reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of **trimethylsulfonium methyl sulfate** are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Table 1: Physical Properties of Trimethylsulfonium Methyl Sulfate

Property	Value	Source(s)
Appearance	White to off-white crystalline powder. Very hygroscopic.	[1] [2] [3]
Molecular Formula	C ₄ H ₁₂ O ₄ S ₂	[4] [5]
Molecular Weight	188.27 g/mol	[3] [6] [7]
Melting Point	92-94 °C (lit.)	[2] [3] [7]
Solubility	Soluble in water and other polar solvents. Low solubility in non-polar solvents. [4] [8]	
Hygroscopicity	Very hygroscopic.	[1]

Table 2: Chemical and Safety Properties of Trimethylsulfonium Methyl Sulfate

Property	Value	Source(s)
IUPAC Name	methyl sulfate;trimethylsulfonium	[4]
CAS Number	2181-44-4	[4][5]
Chemical Stability	Stable under normal ambient conditions (room temperature). Moisture sensitive.[9][10]	
Reactivity	Reacts with strong oxidizing agents and strong acids.[10]	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[4][9]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338.	[6][7]
InChI Key	ANXKZXRDXAZQJT- UHFFFAOYSA-M	[5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a primary synthetic application are provided below.

Determination of Melting Point

The melting point of **trimethylsulfonium methyl sulfate** can be determined using the capillary method.

Materials:

- **Trimethylsulfonium methyl sulfate** sample

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle

Procedure:

- Ensure the **trimethylsulfonium methyl sulfate** sample is dry. If necessary, dry it under vacuum.
- Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
- Press the open end of a capillary tube into the powdered sample until a small amount of the powder enters the tube.
- Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be 2-3 mm in height.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (92-94 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Materials:

- **Trimethylsulfonium methyl sulfate** sample
- A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
- Test tubes or small vials
- Vortex mixer
- Water bath (optional)

Procedure:

- Weigh a specific amount of **trimethylsulfonium methyl sulfate** (e.g., 10 mg) and place it into a test tube.
- Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid particles against a dark background.
- If the solid dissolves completely, the substance is considered soluble at that concentration.
- If the solid does not dissolve, the mixture can be gently heated in a water bath to observe if solubility increases with temperature.^[4]
- For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the dissolved salt in the filtrate determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation or spectroscopic methods).

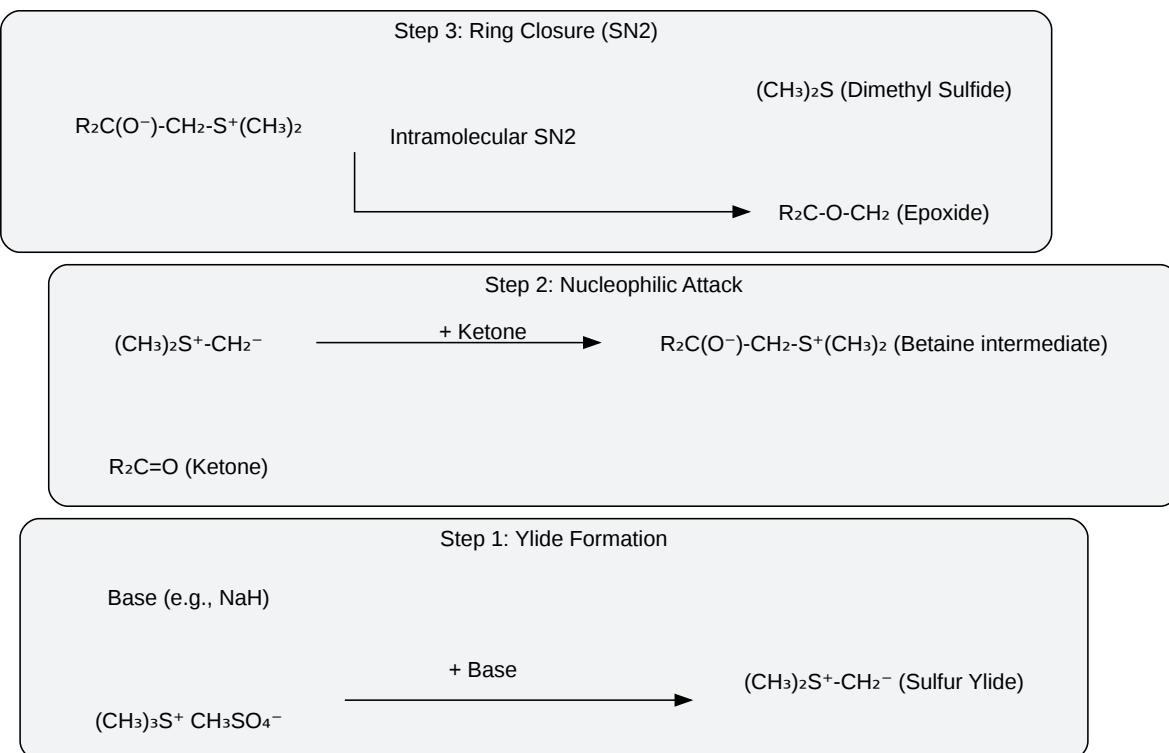
Epoxidation of a Ketone via the Corey-Chaykovsky Reaction

Trimethylsulfonium methyl sulfate is a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.^{[5][9]}

Materials:

- **Trimethylsulfonium methyl sulfate**
- A ketone (e.g., cyclohexanone)
- A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
- Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon)
- Syringes for liquid transfer
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Rotary evaporator

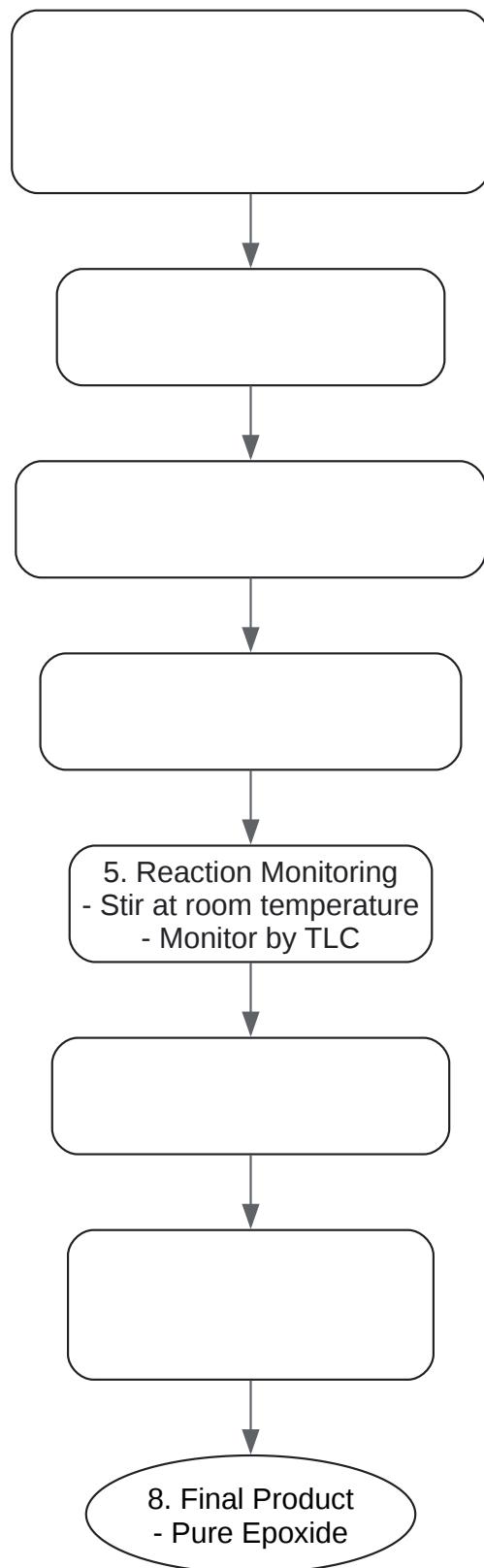
Procedure:


- Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
- To the flask, add **trimethylsulfonium methyl sulfate** (1.1 equivalents).
- Add the anhydrous solvent (e.g., DMSO) to the flask and stir until the salt is dissolved.
- Slowly add the strong base (1.0 equivalent) to the solution at room temperature. The formation of the sulfur ylide (dimethylsulfonium methylide) will occur.

- After stirring for a designated period (e.g., 15-30 minutes) to ensure complete ylide formation, cool the reaction mixture in an ice bath.
- Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude epoxide.
- Purify the crude product by column chromatography on silica gel.

Key Reaction Mechanism and Experimental Workflow

The Corey-Chaykovsky Reaction Mechanism


The Corey-Chaykovsky reaction is a fundamental transformation in organic synthesis for the formation of epoxides from carbonyl compounds using a sulfur ylide.^{[1][5][9]} The mechanism involves the initial formation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon, and subsequent intramolecular ring-closing to form the epoxide.

[Click to download full resolution via product page](#)

Caption: The mechanism of the Corey-Chaykovsky reaction.

Experimental Workflow for Epoxidation

The following diagram illustrates a typical laboratory workflow for the synthesis of an epoxide from a ketone using **trimethylsulfonium methyl sulfate**.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for epoxide synthesis.

Conclusion

Trimethylsulfonium methyl sulfate is a valuable reagent in organic synthesis, particularly for methylation reactions and the preparation of epoxides via the Corey-Chaykovsky reaction. A thorough understanding of its physical properties, safe handling procedures, and optimized reaction protocols is essential for its effective utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. US5191124A - Sulfonium salts having acid-labile groups - Google Patents [patents.google.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. CA2118820C - Process for the preparation of an epoxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of trimethylsulfonium methyl sulfate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586383#physical-and-chemical-properties-of-trimethylsulfonium-methyl-sulfate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com